ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate hydrochloride
CAS No.: 1024038-27-4
Cat. No.: VC11607625
Molecular Formula: C8H16ClNO3
Molecular Weight: 209.7
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1024038-27-4 |
|---|---|
| Molecular Formula | C8H16ClNO3 |
| Molecular Weight | 209.7 |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate hydrochloride belongs to the class of heterocyclic compounds featuring a pyrrolidine ring substituted at the 3-position with an oxyacetate ethyl ester group. The compound’s stereochemistry is defined by the (3S) configuration, which is critical for its interaction with biological targets. Key molecular descriptors include a polar surface area (PSA) of 38.33 Ų and a calculated partition coefficient (LogP) of 1.68, indicating moderate hydrophobicity .
The hydrochloride salt form enhances the compound’s stability and solubility in aqueous media, making it suitable for use in reaction mixtures requiring polar solvents. X-ray diffraction studies of analogous pyrrolidine derivatives reveal a puckered ring conformation, which likely influences the spatial orientation of the oxyacetate side chain .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate hydrochloride is typically achieved through a multi-step sequence starting from (3R)-hydroxypyrrolidine. As detailed in WO2015110886A1, the process involves:
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Protection of the pyrrolidine nitrogen: Reaction with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of triethylamine and 4-dimethylaminopyridine (DMAP) to yield tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate .
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Oxyfunctionalization: Mitsunobu reaction with N-hydroxyphthalimide using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃), followed by hydrazine-mediated deprotection to generate the (3S)-aminoxy-pyrrolidine intermediate .
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Esterification and salt formation: Coupling with ethyl chloroacetate under basic conditions, followed by hydrochloric acid treatment to precipitate the hydrochloride salt .
Process Optimization
Critical parameters for scale-up include:
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Catalyst selection: Palladium on carbon (10% w/w) for hydrogenolysis steps, ensuring minimal racemization .
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Solvent systems: Dichloromethane and tetrahydrofuran (THF) for intermediates, transitioning to aqueous ethanol for final crystallization .
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Temperature control: Maintaining reactions at 0–5°C during exothermic steps to prevent epimerization .
Pharmacological Applications
Role in Antibacterial Drug Development
Ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate hydrochloride is a key precursor in synthesizing (2S,5R)-7-oxo-N-[(3S)-pyrrolidin-3-yloxy]-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, a β-lactamase inhibitor with activity against multidrug-resistant Enterobacteriaceae . The (3S) configuration enables optimal binding to the enzyme’s active site, as demonstrated by molecular docking studies .
Structure-Activity Relationships (SAR)
Modifications to the pyrrolidine ring or ester group significantly impact potency:
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Pyrrolidine stereochemistry: The (3S) isomer exhibits 10-fold greater inhibitory activity against CTX-M-15 β-lactamase compared to the (3R) counterpart .
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Ester hydrolysis: Conversion to the free acid reduces membrane permeability, underscoring the importance of the ethyl ester prodrug moiety .
Physicochemical Properties
Thermogravimetric analysis (TGA) shows decomposition onset at 195°C, consistent with hydrochloride salts of tertiary amine esters .
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